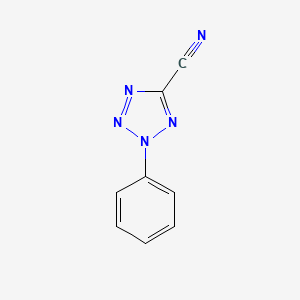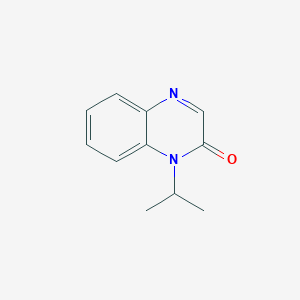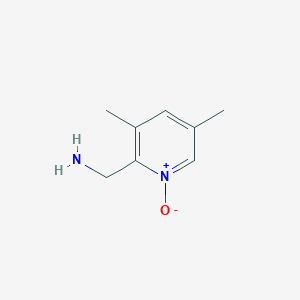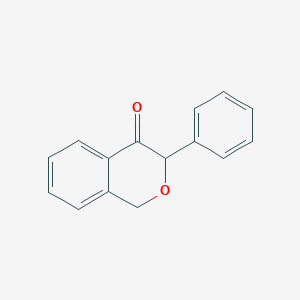![molecular formula C15H12Cl2N2O B13997937 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol CAS No. 38052-90-3](/img/structure/B13997937.png)
2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol is a chemical compound that belongs to the class of phenanthridine derivatives Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol typically involves the reaction of 3,8-dichlorophenanthridine with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction efficiency and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthridine derivatives.
Substitution: Amino or thiol-substituted phenanthridine derivatives.
Aplicaciones Científicas De Investigación
2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol involves its interaction with cellular targets, such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: The parent compound of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol, known for its biological activities.
Quinoline: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the dichloro substituents on the phenanthridine ring, which enhances its biological activity and makes it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
38052-90-3 |
|---|---|
Fórmula molecular |
C15H12Cl2N2O |
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
2-[(3,8-dichlorophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H12Cl2N2O/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-15(13(11)7-9)18-5-6-20/h1-4,7-8,20H,5-6H2,(H,18,19) |
Clave InChI |
WGDWOTPDDIHYIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)NCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)


![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)



![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
